molecular formula C9H16N4O B2739403 1-methyl-3-[(morpholin-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1266770-93-7

1-methyl-3-[(morpholin-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2739403
CAS No.: 1266770-93-7
M. Wt: 196.254
InChI Key: QVBOCHPVQMHEIF-UHFFFAOYSA-N
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Description

1-methyl-3-[(morpholin-4-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a morpholine ring attached to the pyrazole core, which enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(morpholin-4-yl)methyl]-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. . The reaction conditions often require mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and substitution reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(morpholin-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-[(morpholin-4-yl)methyl]-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the morpholine ring enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-5-(morpholin-4-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-12-9(10)6-8(11-12)7-13-2-4-14-5-3-13/h6H,2-5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBOCHPVQMHEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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